Magnesium, bromo(5-phenylpentyl)-
Description
Historical Trajectory and Seminal Discoveries in Organomagnesium Chemistry
The journey of organomagnesium chemistry began at the turn of the 20th century with the groundbreaking work of French chemist Victor Grignard. researchgate.netorgsyn.org In 1900, while working under his doctoral advisor Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. orgsyn.orgnih.gov This discovery was a pivotal moment in organic synthesis, as it provided a reliable method for forming carbon-carbon bonds, a fundamental transformation in building complex organic molecules. wikipedia.orgfishersci.ca
Prior to Grignard's work, organozinc compounds, discovered by Edward Frankland in 1849, were used for similar purposes, but the new organomagnesium reagents proved to be more reactive and versatile. nih.gov The profound impact of this discovery was swiftly recognized, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his development of what are now universally known as Grignard reagents. wikipedia.orgresearchgate.netnih.gov His doctoral thesis, published in 1901, detailed the synthesis of alcohols, acids, and hydrocarbons using these novel reagents, laying the foundation for a century of innovation in organic synthesis. nih.gov
Foundational Principles of Grignard Reagent Chemistry
The utility of Grignard reagents, including Magnesium, bromo(5-phenylpentyl)-, stems from the unique nature of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polar covalent bond where the carbon atom carries a substantial partial negative charge. This polarization effectively makes the organic group a potent nucleophile and a strong base.
The formation of a Grignard reagent, such as Magnesium, bromo(5-phenylpentyl)-, involves the reaction of the corresponding organic halide, in this case, 1-bromo-5-phenylpentane, with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it solvates the magnesium atom, stabilizing the Grignard reagent. The reaction is initiated on the surface of the magnesium metal, and often requires activation to remove the passivating layer of magnesium oxide.
In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). The position of this equilibrium is influenced by factors such as the solvent, the nature of the organic group, and the temperature.
The reactivity of Grignard reagents is characterized by their nucleophilic attack on a wide range of electrophiles. A classic and widely used reaction is the addition to carbonyl compounds such as aldehydes and ketones to form alcohols. orgsyn.org They also react with esters, acid chlorides, epoxides, and carbon dioxide, making them incredibly versatile tools for synthetic chemists.
Overview of Synthetic Significance in Modern Organic Synthesis
The discovery of Grignard reagents revolutionized organic synthesis, and their importance has not diminished over time. orgsyn.orgfishersci.ca They remain a cornerstone of both academic research and industrial-scale chemical production. The ability to create new carbon-carbon bonds with relative ease and predictability makes them indispensable for the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. fishersci.ca
The versatility of Grignard reagents is showcased in their application in the total synthesis of complex natural products. orgsyn.org Furthermore, the development of transition-metal catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, has further expanded the utility of Grignard reagents, allowing for the formation of carbon-carbon bonds between different types of organic groups.
Magnesium, bromo(5-phenylpentyl)- serves as a valuable reagent for introducing a 5-phenylpentyl group into a molecule. This building block can be incorporated into larger structures through reactions with various electrophiles, demonstrating the power of Grignard chemistry to construct specific and complex molecular frameworks.
Structure
2D Structure
Properties
CAS No. |
135873-40-4 |
|---|---|
Molecular Formula |
C11H15BrMg |
Molecular Weight |
251.45 g/mol |
IUPAC Name |
magnesium;pentylbenzene;bromide |
InChI |
InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h4,6-7,9-10H,1-3,5,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
LVRXFTQOFMFHBE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCC1=CC=CC=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthesis and Preparation of Organomagnesium Halides, Exemplified by Bromo 5 Phenylpentyl Magnesium
Methodologies for the Formation of Grignard Reagents
The preparation of Grignard reagents can be achieved through several methodologies, the most common of which is the direct reaction of an organic halide with magnesium metal. byjus.com An alternative approach, particularly useful for substrates with sensitive functional groups, is the halogen-magnesium exchange reaction. wikipedia.org Both methods aim to insert a magnesium atom between the carbon and halogen atoms of an organic precursor. youtube.com
The traditional and most widely used method for preparing Grignard reagents is the direct oxidative insertion of magnesium metal into a carbon-halogen bond. adichemistry.comyoutube.com This reaction, exemplified by the synthesis of bromo(5-phenylpentyl)magnesium from 1-bromo-5-phenylpentane and magnesium turnings, involves the oxidation of magnesium from its elemental state (Mg⁰) to the magnesium(II) state (Mg²⁺). adichemistry.comyoutube.com
The mechanism is understood to be a non-chain radical reaction that occurs on the surface of the magnesium metal. utexas.edualfredstate.edu The rate-determining first step involves the transfer of a single electron from the magnesium surface to the organic halide. utexas.edu This forms a radical anion which then fragments to produce an organic radical and a halide ion. These species are believed to remain adsorbed to the magnesium surface, where they rapidly combine to form the organomagnesium halide. alfredstate.edu
A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. byjus.comstackexchange.com This layer is unreactive towards organic halides and can prevent or delay the initiation of the reaction. byjus.comacs.org Consequently, various activation techniques have been developed to remove this oxide layer and expose the fresh, reactive metal surface. stackexchange.comacs.org
Direct Oxidative Insertion of Magnesium into Organic Halides
Magnesium Surface Activation Techniques
Mechanical Activation (e.g., Stirring, Sonication)
Mechanical methods are often employed to disrupt the passivating oxide layer. stackexchange.com Vigorous stirring of magnesium turnings, sometimes under an inert atmosphere before the addition of solvent, can mechanically abrade the surface, exposing clean metal. researchgate.netresearchgate.net Breaking the turnings with a glass rod can achieve a similar effect by creating fresh, oxide-free surfaces. researchgate.net
Sonication, the application of ultrasound energy, is another effective mechanical activation technique. adichemistry.commonash.edu The collapse of cavitation bubbles generated by the ultrasound waves creates powerful shockwaves that can clean the oxide coating from the magnesium surface. chegg.com This method has been shown to facilitate Grignard reactions even in the presence of small amounts of moisture. wikipedia.orgchegg.com
Chemical Activators (e.g., Iodine, 1,2-Dibromoethane, Diisobutylaluminum Hydride)
Chemical activation is a widely used and reliable method to initiate Grignard reagent formation. acs.org Small quantities of activating agents are added to the reaction mixture to react with the magnesium surface. wvu.edu These activators work by reacting with the magnesium at points where the oxide layer is thinnest, creating reactive sites for the desired organohalide to react. wvu.eduresearchgate.net
Common chemical activators include iodine, 1,2-dibromoethane, and diisobutylaluminum hydride (DIBAH). wvu.eduresearchgate.net
Iodine : A small crystal of iodine reacts with magnesium to form magnesium iodide (MgI₂), etching the surface and exposing fresh magnesium. adichemistry.comresearchgate.net
1,2-Dibromoethane : This compound reacts readily with magnesium. The initially formed organomagnesium intermediate quickly eliminates to form ethylene (B1197577) gas and magnesium bromide (MgBr₂). The observation of ethylene bubbles is a clear indicator that the magnesium surface has been activated. wvu.edustackexchange.com
Diisobutylaluminum Hydride (DIBAH) : DIBAH is a particularly effective activator that also serves to scavenge residual water from the solvent and glassware. acs.orgsemanticscholar.org This method allows for reliable reaction initiation at lower temperatures, which can be crucial for preventing side reactions. acs.orgacs.org
| Activator | Mechanism of Action | Observable Sign of Activation |
| **Iodine (I₂) ** | Reacts with Mg to form MgI₂, etching the passivating MgO layer. researchgate.netresearchgate.net | Disappearance of the characteristic purple/brown iodine color. |
| 1,2-Dibromoethane | Reacts with Mg to form an unstable intermediate that decomposes to ethylene gas and MgBr₂. wvu.edustackexchange.com | Evolution of ethylene gas bubbles. wvu.edu |
| Diisobutylaluminum Hydride (DIBAH) | Reduces the MgO layer and reacts with trace amounts of water, cleaning and drying the Mg surface. researchgate.netacs.orgacs.org | An exothermic reaction, detectable by a rise in temperature. acs.org |
The choice of solvent is critical for the successful formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for this reaction. wvu.eduvedantu.com These solvents are aprotic, meaning they lack acidic protons that would otherwise react with and destroy the highly basic Grignard reagent. utexas.eduquora.com
Beyond their inertness, ethers play a crucial role in stabilizing the Grignard reagent. The lone pairs of electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium atom of the RMgX species. vedantu.comaskiitians.com This solvation stabilizes the organomagnesium compound, keeping it in solution and enhancing its reactivity. utexas.eduquora.com This coordination complex is a key feature of the Grignard reagent in solution. vedantu.com While diethyl ether is a traditional solvent, THF is often preferred for forming Grignard reagents from less reactive aryl or vinyl halides due to its superior coordinating ability. adichemistry.combyjus.com
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Coordinating Ability |
| Diethyl Ether (Et₂O) | 34.6 | 4.3 | Good |
| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent |
An alternative to the direct oxidative insertion is the halogen-magnesium exchange reaction. wikipedia.org This method involves the reaction of an organic halide (typically an aryl or vinyl iodide or bromide) with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. wikipedia.orgclockss.org The equilibrium of the reaction favors the formation of the more stable Grignard reagent, which is typically the one where the magnesium is attached to a more electronegative carbon (sp² > sp³).
This technique is particularly advantageous for the synthesis of highly functionalized Grignard reagents that contain groups (like esters or nitriles) that would not be tolerated under the conditions of direct synthesis. clockss.orgmerckmillipore.com The reactions can often be performed at low temperatures, which helps to preserve sensitive functionalities. clockss.org The addition of lithium chloride (LiCl) has been shown to accelerate the exchange rate, allowing even less reactive organic bromides to be converted into their corresponding Grignard reagents under mild conditions. clockss.org For instance, the use of i-PrMgCl·LiCl allows for the preparation of a wide array of functionalized arylmagnesium reagents from the corresponding aryl bromides. clockss.org
Advanced Considerations in Grignard Reagent Synthesis
Impact of Haloalkane Structural Features on Formation Efficiency
The structure of the haloalkane plays a critical role in the rate and yield of Grignard reagent formation. Key structural features include the type of halogen and the nature of the carbon skeleton.
Nature of the Halogen: The reactivity of the carbon-halogen bond is a primary determinant of the reaction rate. For a given alkyl group, the reactivity order is I > Br > Cl > F. Alkyl iodides are the most reactive, while alkyl fluorides are generally unreactive. 1-bromo-5-phenylpentane, being an alkyl bromide, offers a good balance of reactivity for laboratory-scale synthesis.
Structure of the Alkyl Group: The structure of the organic group (R) also influences reactivity. Primary alkyl halides, such as 1-bromo-5-phenylpentane, readily form Grignard reagents. Secondary and tertiary halides are also reactive, but they are more prone to side reactions like elimination. google.com The presence of the phenyl group at the end of the pentyl chain in 1-bromo-5-phenylpentane is sufficiently removed from the reaction center and does not significantly hinder the formation of the Grignard reagent.
| Halogen (X in R-X) | Reactivity | Bond Energy (kJ/mol) |
|---|---|---|
| Iodine (I) | Highest | ~240 |
| Bromine (Br) | High | ~285 |
| Chlorine (Cl) | Moderate | ~340 |
| Fluorine (F) | Lowest (often unreactive) | ~485 |
Stoichiometric Control and Purity of Starting Materials in Grignard Synthesis
Precise control over the stoichiometry of the reactants and the purity of the starting materials is paramount for a successful and high-yield Grignard synthesis.
Stoichiometry: In laboratory preparations, it is common to use a slight excess of magnesium metal. This ensures that the haloalkane is completely consumed, which is particularly important if the subsequent reaction is sensitive to unreacted halide. rsc.org However, for industrial processes, stoichiometric amounts may be used to ensure complete consumption of the more expensive magnesium. rsc.org
Purity of Starting Materials:
Solvent: The solvent must be anhydrous (free from water). chemguide.co.ukck12.org Grignard reagents are strong bases and will react with water in a protonolysis reaction to form an alkane, thereby destroying the reagent. chemguide.co.ukck12.org The presence of even trace amounts of water can significantly lower the yield. ck12.org
Magnesium: The magnesium should be pure and have a large surface area. Magnesium turnings are commonly used. rsc.org As mentioned, a layer of magnesium oxide can prevent the reaction from starting. mnstate.edu
Haloalkane: The 1-bromo-5-phenylpentane should be pure and free from contaminants, especially water.
A significant side reaction that can be influenced by reaction conditions is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide to form a dimer. researchgate.net Low halide concentrations and lower reaction temperatures can help to minimize this side product. rsc.org
| Impurity | Source | Effect |
|---|---|---|
| Water (H₂O) | Solvent, glassware, atmosphere | Decomposes Grignard reagent via protonolysis, forming an alkane. |
| Oxygen (O₂) | Atmosphere | Oxidizes the Grignard reagent. |
| Carbon Dioxide (CO₂) | Atmosphere | Reacts with the Grignard reagent to form a carboxylate after workup. |
Mechanistic Elucidation of Organomagnesium Halide Reactivity, Applicable to Bromo 5 Phenylpentyl Magnesium
Fundamental Mechanistic Pathways of Grignard Reactions
Grignard reactions are classic examples of carbon-carbon bond formation in organic chemistry. wikipedia.org While often depicted as a simple nucleophilic addition, the underlying mechanisms can be more intricate, involving both polar and radical pathways. acs.org The nature of the substrate and the Grignard reagent itself dictates which mechanism is favored. acs.org
The most commonly depicted mechanism for Grignard reactions is the nucleophilic addition or polar mechanism. acs.orgorganic-chemistry.org In this pathway, the Grignard reagent acts as a potent nucleophile. byjus.com The carbon atom bound to magnesium possesses a significant partial negative charge, rendering it highly nucleophilic. fiveable.me This nucleophilic carbon attacks the electrophilic carbon of a carbonyl group in aldehydes or ketones. byjus.comlibretexts.org
The reaction is initiated by the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, which acts as a Lewis acid-base interaction. libretexts.orgpressbooks.pub This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org The subsequent attack by the carbanionic portion of the Grignard reagent leads to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then protonated during an acidic workup to yield the final alcohol product. byjus.com This process is generally considered irreversible. pressbooks.pub
Table 1: Key Steps in the Nucleophilic Addition Mechanism
| Step | Description |
| Coordination | The magnesium halide of the Grignard reagent coordinates with the carbonyl oxygen. libretexts.orgpressbooks.pub |
| Nucleophilic Attack | The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. byjus.comlibretexts.org |
| Intermediate Formation | A tetrahedral magnesium alkoxide intermediate is formed. pressbooks.pub |
| Protonation | An acidic workup protonates the alkoxide to yield an alcohol. byjus.com |
The nucleophilic addition of a Grignard reagent to a carbonyl compound is often proposed to proceed through a four-centered transition state. chempedia.info In this model, the magnesium atom, the halogen, the carbonyl carbon, and the carbonyl oxygen form a cyclic arrangement. This type of transition state facilitates the concerted transfer of the alkyl group to the carbonyl carbon and the coordination of the magnesium to the carbonyl oxygen.
More complex models, such as a six-membered ring transition state, have also been proposed, particularly in the context of predicting the stereochemistry of the reaction. wikipedia.org In these models, a second molecule of the Grignard reagent may be involved, acting as a Lewis acid to coordinate with the carbonyl oxygen. byjus.com This coordination further polarizes the carbonyl group and facilitates the nucleophilic attack. The geometry of these transition states is a key factor in determining the stereochemical outcome of the reaction, especially with chiral substrates. wikipedia.org
While the polar mechanism adequately explains many Grignard reactions, there is substantial evidence for the involvement of single-electron transfer (SET) mechanisms, particularly with certain substrates and sterically hindered Grignard reagents. acs.orgorganic-chemistry.org In an SET mechanism, an electron is transferred from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent. rsc.org
The formation of radical intermediates can lead to side products resulting from radical coupling. wikipedia.org The competition between the nucleophilic addition and SET pathways is influenced by the reduction potential of the substrate and the nature of the Grignard reagent. acs.org For instance, reactions with aromatic ketones like benzophenone (B1666685) are more likely to proceed via an SET mechanism compared to reactions with aliphatic aldehydes. acs.org The existence of free alkyl radicals as intermediates in the formation of Grignard reagents has been supported by trapping experiments. harvard.edu
When radical intermediates are formed via SET, they exist initially as a "geminate" radical pair, meaning the two radicals are generated in close proximity within a solvent cage. iupac.org These geminate pairs can then either combine within the cage to form the product or diffuse apart to become "non-geminate" or free radicals in solution. nih.gov
The efficiency of combination for geminate radical pairs is typically higher than for non-geminate pairs. nih.govresearchgate.net This is because the radicals in a geminate pair are already in close proximity and may have a favorable orientation for reaction. nih.gov In contrast, non-geminate radicals must encounter each other through diffusion, and their combination is a less frequent event. researchgate.net The solvent viscosity plays a role, with higher viscosity increasing the likelihood of in-cage combination for both geminate and non-geminate pairs. nih.govresearchgate.net
Single-Electron Transfer (SET) Mechanisms and Radical Intermediates
Influence of Aggregation States on Organomagnesium Reactivity
Grignard reagents in solution are not simple monomeric species of the formula RMgX. numberanalytics.com They exist in a complex equilibrium involving various aggregated forms, including dimers, trimers, and higher oligomers. wikipedia.orgchemeurope.com The extent of aggregation is influenced by the nature of the alkyl or aryl group, the halogen, the solvent, and the concentration. wikipedia.orgfiveable.me
The solvent plays a crucial role in the structure and reactivity of Grignard reagents. acs.orgnumberanalytics.com Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they coordinate to the magnesium center, stabilizing the reagent. fiveable.menumberanalytics.com The degree of solvation affects the aggregation state; for instance, Grignard reagents tend to be more monomeric and more reactive in the stronger coordinating solvent THF. numberanalytics.com
The complex solution behavior of Grignard reagents is described by the Schlenk equilibrium, a process of ligand redistribution. wikipedia.orgchemeurope.comnih.gov This equilibrium involves the disproportionation of two molecules of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). wikipedia.orgchemeurope.com
2 RMgX ⇌ R₂Mg + MgX₂
The position of the Schlenk equilibrium is highly dependent on the solvent. wikipedia.orgchemeurope.com In monoethers like diethyl ether, the equilibrium generally favors the organomagnesium halide (RMgX). wikipedia.org However, the addition of a chelating diether like dioxane can drive the equilibrium to the right by precipitating the magnesium halide. wikipedia.org
Thermodynamic and Kinetic Aspects:
The thermodynamics of the Schlenk equilibrium are influenced by the stability of the various species in solution. nih.gov Computational studies have shown that the stabilization from solvent interactions decreases in the order MgX₂ > RMgX > R₂Mg. researchgate.net The nature of the organic group and the halide also play a role. researchgate.net For example, cyclopentadienylmagnesium bromides have been shown to undergo a Schlenk equilibrium where the enthalpy and entropy of the reaction can be determined. nih.gov
From a kinetic standpoint, the various species present in the Schlenk equilibrium can all be reactive, and multiple reaction pathways may occur in parallel. acs.org The interconversion between these species, which involves the formation of bridged dimeric intermediates, is a dynamic process. acs.org The solvent is not merely a spectator but actively participates in the mechanism by facilitating these transformations. acs.org The addition of salts like lithium chloride (LiCl) can also affect the equilibrium and enhance the reactivity of the Grignard reagent, a phenomenon utilized in "Turbo-Grignard" reagents. researchgate.netresearchgate.net
Table 2: Factors Influencing the Schlenk Equilibrium
| Factor | Influence |
| Solvent | Stronger coordinating solvents can shift the equilibrium. wikipedia.org |
| Concentration | Higher concentrations can favor the formation of aggregates. wikipedia.org |
| Temperature | Temperature can affect the position of the equilibrium. wikipedia.org |
| Substituents | The nature of the R group and the halogen (X) impacts the equilibrium. wikipedia.org |
| Additives | Additives like dioxane or LiCl can shift the equilibrium. wikipedia.orgresearchgate.net |
Reactivity of Monomeric Versus Dimeric Grignard Species
In ethereal solutions, Grignard reagents like bromo(5-phenylpentyl)magnesium exist as a dynamic mixture of monomeric (RMgX) and dimeric or higher oligomeric structures. wikipedia.org This distribution is described by the Schlenk equilibrium:
2 RMgX ⇌ MgR₂ + MgX₂
The position of this equilibrium is influenced by several factors, including the nature of the organic residue (R), the halogen (X), the solvent, and the concentration. wikipedia.org For bromo(5-phenylpentyl)magnesium, the organic group is a primary alkyl chain with a terminal phenyl group. The relatively unhindered nature of the primary alkyl chain attached to magnesium would suggest that both monomeric and dimeric species are present in solution.
It is generally accepted that the monomeric form of a Grignard reagent is more reactive than its dimeric or aggregated counterparts. acs.org The increased nucleophilicity of the monomer arises from the greater accessibility of the carbanionic carbon for reaction with electrophiles. leah4sci.com In dimeric structures, the organic groups may be involved in bridging, which reduces their availability and reactivity.
Studies on various Grignard reagents have shown that the steric bulk of the organic substituent significantly impacts the monomer-dimer equilibrium. researchgate.netresearchgate.netchemrxiv.org While bromo(5-phenylpentyl)magnesium itself has not been the specific subject of such detailed studies, we can infer its likely behavior. The 5-phenylpentyl group is less sterically demanding at the carbon-magnesium bond than, for example, a tertiary-butyl or a bulky aryl group. For Grignard reagents with less sterically hindered R groups, the equilibrium tends to favor the formation of halogen-bridged dimers, especially at higher concentrations.
The reactivity of these species can be summarized as follows:
| Grignard Species | General Structure | Relative Reactivity | Factors Favoring Formation |
| Monomeric | RMgX(Solvent)₂ | High | Low concentration, strongly coordinating solvents, bulky R groups. |
| Dimeric (Halogen-bridged) | [RMgX(Solvent)]₂ | Lower | High concentration, less bulky R groups, weakly coordinating solvents. |
| Dimeric (Alkyl-bridged) | [MgX₂(Solvent)][MgR₂(Solvent)] | Variable | Dependent on specific equilibrium conditions. |
This table provides a generalized overview of Grignard species reactivity.
Research has demonstrated that for some reactions, both monomeric and dinuclear magnesium species can be reactive, sometimes with surprisingly similar activation energies. acs.org This suggests that multiple reaction pathways can occur in parallel, with the dominant pathway being influenced by the specific substrate and reaction conditions. acs.org
Role of Solvent Coordination in Stabilizing and Modulating Reactivity
The solvent plays a critical, non-innocent role in the formation, stabilization, and reactivity of Grignard reagents. chem-station.com Ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are essential for the preparation and reaction of bromo(5-phenylpentyl)magnesium. libretexts.org These solvents are Lewis bases that coordinate to the electrophilic magnesium center, thereby stabilizing the organomagnesium species and preventing aggregation and precipitation. youtube.com
The coordination of solvent molecules to the magnesium atom has several important consequences:
Stabilization of Monomers: Solvation is crucial for the existence of monomeric Grignard species in solution. The magnesium center in a monomeric Grignard reagent is typically coordinated by two solvent molecules, resulting in a more stable, tetracoordinate magnesium atom. wikipedia.org
Modulation of Reactivity: The nature of the solvent can influence the reactivity of the Grignard reagent. quora.com THF, being more polar and a stronger Lewis base than diethyl ether, can form stronger complexes with the magnesium center. youtube.comlibretexts.org This enhanced coordination can increase the polarity of the carbon-magnesium bond, making the carbanion more nucleophilic and thus more reactive. quora.com
Influence on Schlenk Equilibrium: The coordinating ability of the solvent directly impacts the position of the Schlenk equilibrium. wikipedia.org A strongly coordinating solvent like THF can favor the monomeric species by effectively solvating the magnesium center and discouraging the formation of bridges. nih.gov Computational studies have shown that the binding of THF molecules provides significant stabilization to the monomeric Grignard species. nih.gov
The interaction between the solvent and the various Grignard species can be illustrated as follows:
| Solvent | Coordinating Ability | Effect on Monomer/Dimer Equilibrium | Impact on Reactivity |
| Diethyl Ether | Moderate | Equilibrium can favor dimers, especially at high concentrations. | Generally lower reactivity compared to THF. |
| Tetrahydrofuran (THF) | Strong | Shifts equilibrium towards more reactive monomeric species. | Generally higher reactivity due to increased nucleophilicity. |
This table illustrates the general effects of common ethereal solvents on Grignard reagent behavior.
Synthetic Transformations and Applications of Organomagnesium Halides, Specifically Concerning Bromo 5 Phenylpentyl Magnesium
Carbon-Carbon Bond Forming Reactions
The paramount application of bromo(5-phenylpentyl)magnesium lies in its ability to create new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. nih.gov
Grignard reagents, such as bromo(5-phenylpentyl)magnesium, readily react with various carbonyl compounds. These reactions are characterized by the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org
The addition of bromo(5-phenylpentyl)magnesium to aldehydes and ketones is a cornerstone of alcohol synthesis. masterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic addition mechanism where the carbanionic portion of the Grignard reagent attacks the carbonyl carbon. masterorganicchemistry.comlibretexts.org This initial addition results in the formation of a tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol product. masterorganicchemistry.comlibretexts.org
Reaction with Aldehydes: The reaction with aldehydes produces secondary alcohols. masterorganicchemistry.comlibretexts.org
Reaction with Ketones: The reaction with ketones yields tertiary alcohols. masterorganicchemistry.comlibretexts.org
In general, aldehydes are more reactive towards Grignard reagents than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.org
Table 1: Examples of Aldehyde and Ketone Additions with Grignard Reagents
| Grignard Reagent | Carbonyl Compound | Product Type |
| Bromo(5-phenylpentyl)magnesium | Formaldehyde | Primary Alcohol |
| Bromo(5-phenylpentyl)magnesium | Other Aldehydes | Secondary Alcohol |
| Bromo(5-phenylpentyl)magnesium | Ketones | Tertiary Alcohol |
Note: This table provides generalized outcomes of Grignard reactions with different classes of carbonyl compounds.
The reaction of bromo(5-phenylpentyl)magnesium with esters and lactones is more complex than with aldehydes and ketones. It typically involves a double addition of the Grignard reagent. libretexts.orgmasterorganicchemistry.com
Initially, the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate. Unlike the alkoxides formed from aldehydes and ketones, this intermediate possesses a leaving group (the alkoxy group of the ester). This intermediate collapses, eliminating the alkoxy group and forming a ketone. masterorganicchemistry.com The newly formed ketone is then immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup. libretexts.orgmasterorganicchemistry.com
A similar pattern of reactivity is observed with lactones, which are cyclic esters. The initial addition and subsequent ring-opening lead to a keto-alkoxide intermediate, which then reacts with a second equivalent of the Grignard reagent.
Bromo(5-phenylpentyl)magnesium can react with solid carbon dioxide (dry ice) in a carboxylation reaction to form the corresponding carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com The Grignard reagent adds to one of the carbon-oxygen double bonds of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification with a dilute acid protonates the carboxylate to yield 6-phenylheptanoic acid. masterorganicchemistry.com This reaction is a valuable method for increasing the carbon chain length by one carbon and introducing a carboxylic acid functionality. It's important to note that magnesium itself can react with carbon dioxide, especially at higher temperatures. purdue.edumdpi.comyoutube.com
Bromo(5-phenylpentyl)magnesium, being a strong nucleophile, can open the strained three-membered ring of epoxides. masterorganicchemistry.comlibretexts.org This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.orgyoutube.com
The regioselectivity of the attack depends on the substitution pattern of the epoxide. In base-catalyzed or nucleophilic ring-opening, the attack generally occurs at the less sterically hindered carbon atom. libretexts.orglibretexts.org The initial product is a magnesium alkoxide, which upon acidic workup, yields an alcohol. masterorganicchemistry.comlibretexts.org This reaction is a useful method for forming carbon-carbon bonds and introducing a hydroxyl group, extending the carbon chain by two atoms when ethylene (B1197577) oxide is used. libretexts.org
Table 2: Regioselectivity in Epoxide Ring-Opening by Grignard Reagents
| Epoxide Type | Site of Nucleophilic Attack |
| Symmetrical | Either carbon atom |
| Unsymmetrical (primary and secondary carbons) | Less substituted carbon (S(_N)2-like) libretexts.org |
| Unsymmetrical (one tertiary carbon) | More substituted carbon (S(_N)1-like character) libretexts.org |
The reaction of bromo(5-phenylpentyl)magnesium with a nitrile provides a valuable route for the synthesis of ketones. masterorganicchemistry.comlibretexts.org The Grignard reagent adds to the electrophilic carbon of the nitrile's carbon-nitrogen triple bond. masterorganicchemistry.comyoutube.com This addition forms an intermediate imine anion (as a magnesium salt). libretexts.orgyoutube.com
Crucially, the reaction stops at this stage because the negatively charged nitrogen prevents further addition of the Grignard reagent. youtube.com Subsequent hydrolysis of the imine intermediate with aqueous acid furnishes the desired ketone. masterorganicchemistry.comlibretexts.org This method allows for the synthesis of ketones where one of the alkyl or aryl groups attached to the carbonyl comes from the nitrile, and the other from the Grignard reagent. youtube.com
Cross-Coupling Reactions Catalyzed by Transition Metals
Transition metal catalysis provides a powerful platform for the formation of carbon-carbon bonds, and organomagnesium halides such as bromo(5-phenylpentyl)magnesium are key reagents in these transformations. The choice of metal catalyst—iron, copper, or nickel—can significantly influence the outcome of the reaction, allowing for a diverse range of synthetic applications.
Iron-catalyzed cross-coupling reactions have emerged as an economical and environmentally benign alternative to methods employing precious metals. nih.gov These reactions are effective for coupling alkyl halides with aryl Grignard reagents. nih.gov For a primary alkyl Grignard reagent like bromo(5-phenylpentyl)magnesium, these reactions provide a direct route to the synthesis of alkyl-substituted aromatic compounds.
The general scheme for the iron-catalyzed cross-coupling of an aryl halide with a primary alkyl Grignard reagent, exemplified by bromo(5-phenylpentyl)magnesium, can be represented as follows:
Ar-X + Ph(CH₂)₅MgBr --(Fe catalyst)--> Ar-(CH₂)₅Ph
Research has shown that the reaction proceeds efficiently under mild conditions, often with high yields. nih.gov The use of additives such as TMEDA (N,N,N',N'-tetramethylethylenediamine) can enhance the reaction's efficiency. A variety of iron catalysts, including iron(III) acetylacetonate (B107027) (Fe(acac)₃), have proven effective. mdpi.com
Here are some representative examples of iron-catalyzed cross-coupling reactions with primary alkyl Grignard reagents:
| Aryl Halide | Grignard Reagent | Catalyst | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | n-Hexylmagnesium Bromide | Fe(acac)₃ | THF/NMP, 25°C, 2h | 95 | mdpi.com |
| 1-Bromo-4-methoxybenzene | n-Pentylmagnesium Bromide | FeCl₃/TMEDA | THF, 0°C to rt, 12h | 88 | organic-chemistry.org |
| 1-Chloronaphthalene | n-Butylmagnesium Chloride | [Li(tmeda)]₂[Fe(C₂H₄)₄] | THF, -20°C, 5 min | 92 | organic-chemistry.org |
Copper-catalyzed cross-coupling reactions are particularly valuable for forming carbon-carbon bonds, including those between sp³-hybridized carbon atoms. These reactions offer a broad substrate scope and high functional group tolerance. rsc.org For bromo(5-phenylpentyl)magnesium, copper catalysis can be employed for both homo-coupling and cross-coupling reactions.
An example of a copper-catalyzed oxidative homocoupling of a primary alkyl Grignard reagent can be depicted as:
2 Ph(CH₂)₅MgBr --(Cu catalyst, oxidant)--> Ph(CH₂)₅-(CH₂)₅Ph
Furthermore, copper catalysts are effective in the cross-coupling of alkyl Grignard reagents with alkyl halides. nih.gov The addition of certain alkynes, such as 1-phenylpropyne, has been shown to have a remarkable effect on the efficiency of these reactions. nih.gov
The following table presents data on copper-catalyzed cross-coupling reactions of primary alkyl Grignard reagents with alkyl halides:
| Alkyl Halide | Grignard Reagent | Catalyst | Conditions | Yield (%) | Reference |
| 1-Bromooctane | n-Butylmagnesium Chloride | CuCl₂/1-Phenylpropyne | THF, 0°C, 1h | 94 | nih.gov |
| 1-Iododecane | n-Pentylmagnesium Bromide | CuCN·2LiCl | THF, -10°C to rt | 85 | acs.org |
| 1-Bromo-3-phenylpropane | Ethylmagnesium Bromide | CuI/TMEDA/LiOMe | THF, rt, 12h | 78 | organic-chemistry.org |
These findings indicate that bromo(5-phenylpentyl)magnesium can be effectively utilized in copper-catalyzed coupling reactions to form longer alkyl chains or symmetrical biaryls.
Nickel-catalyzed cross-coupling reactions, often referred to as Kumada couplings, are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org These reactions are highly effective for coupling alkyl Grignard reagents with a variety of electrophiles, including aryl and vinyl halides. For bromo(5-phenylpentyl)magnesium, this provides a versatile method for introducing the 5-phenylpentyl group onto different molecular scaffolds.
The general reaction is as follows:
R-X + Ph(CH₂)₅MgBr --(Ni catalyst)--> R-(CH₂)₅Ph
where R can be an aryl, vinyl, or another alkyl group. The choice of nickel catalyst and ligands is crucial for the success of the reaction, with various phosphine (B1218219) ligands being commonly employed. mit.edu
Below are examples of nickel-catalyzed Kumada couplings with primary alkyl Grignard reagents:
| Electrophile | Grignard Reagent | Catalyst | Conditions | Yield (%) | Reference |
| 4-Vinyl-1-cyclohexene | n-Propylmagnesium Bromide | NiCl₂(dppp) | Diethyl ether, rt, 16h | 85 | acs.org |
| 1-Bromo-4-fluorobenzene | n-Hexylmagnesium Bromide | NiCl₂(dppe) | THF, reflux, 12h | 91 | researchgate.net |
| 2-Chlorotoluene | n-Butylmagnesium Chloride | (IPr)Ni(allyl)Cl | THF, 60°C, 24h | 78 | organic-chemistry.org |
The high yields obtained in these reactions with various primary alkyl Grignard reagents underscore the potential of bromo(5-phenylpentyl)magnesium in nickel-catalyzed cross-coupling reactions.
Other Synthetic Transformations Mediated by Organomagnesium Halides
Beyond cross-coupling reactions, organomagnesium halides like bromo(5-phenylpentyl)magnesium are instrumental in a range of other synthetic transformations, including functional group interconversions and reactions with nitrogen-containing electrophiles.
While Grignard reagents are typically known as carbon nucleophiles, they can also serve as a source of halide nucleophiles for functional group interconversions. A notable example is the halogenation of alcohols. This transformation is typically achieved in a two-step, one-pot procedure where the alcohol is first converted to a mesylate, which is then displaced by the halide from the Grignard reagent in an Sₙ2 reaction. organic-chemistry.orgresearchgate.netnih.gov
The general process can be outlined as:
R-OH + MsCl --(Base)--> R-OMs
R-OMs + Ph(CH₂)₅MgBr --> R-Br + Ph(CH₂)₅OMs (Illustrative, typically a simple methyl Grignard is used as the halide source)
In practice, a simple Grignard reagent like methylmagnesium bromide or iodide is used as the halide source. organic-chemistry.orgresearchgate.net This method is highly efficient and stereospecific, proceeding with inversion of configuration.
The following table provides examples of this one-pot halogenation of alcohols using a Grignard reagent as the halide source:
| Alcohol | Grignard Reagent | Conditions | Yield (%) | Reference |
| Cyclohexanol | MeMgBr | 1. MsCl, Et₃N, CH₂Cl₂; 2. MeMgBr, THF | 85 | organic-chemistry.org |
| (R)-2-Octanol | MeMgI | 1. MsCl, Et₃N, CH₂Cl₂; 2. MeMgI, THF | 92 (S)-2-Iodooctane | researchgate.net |
| 1-Adamantanol | MeMgBr | 1. MsCl, Et₃N, CH₂Cl₂; 2. MeMgBr, THF | 78 | nih.gov |
This methodology demonstrates the versatility of Grignard reagents beyond their traditional role, providing a useful tool for functional group manipulation.
Grignard reagents readily add to the carbon-nitrogen double bond of imines to form new amines. This reaction is a fundamental method for constructing carbon-carbon bonds adjacent to a nitrogen atom. Bromo(5-phenylpentyl)magnesium, as a primary alkyl Grignard reagent, can be expected to react efficiently with a variety of imines. acs.org
The general reaction is:
R¹-CH=N-R² + Ph(CH₂)₅MgBr --> R¹-CH(N(MgBr)R²)-(CH₂)₅Ph --(H₂O)--> R¹-CH(NHR²)-(CH₂)₅Ph
The reaction proceeds via nucleophilic addition to the imine carbon, followed by hydrolysis to yield the amine product. The reaction can be performed with a wide range of imine substrates, including those with aryl and alkyl substituents. nih.gov
Furthermore, Grignard reagents can react with nitriles to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com
The table below shows representative examples of the addition of primary alkyl Grignard reagents to imines and nitriles:
| Electrophile | Grignard Reagent | Conditions | Product | Yield (%) | Reference |
| N-Benzylidene-aniline | n-Propylmagnesium Bromide | Diethyl ether, rt, 2h; then H₂O | N-(1-Phenylbutyl)aniline | 88 | acs.org |
| N-(4-Methoxybenzylidene)methylamine | n-Butylmagnesium Chloride | THF, 0°C to rt, 4h; then H₂O | 1-(4-Methoxyphenyl)-N-methylpentan-1-amine | 91 | nih.gov |
| Benzonitrile | n-Pentylmagnesium Bromide | Diethyl ether, reflux, 3h; then H₃O⁺ | 1-Phenylhexan-1-one | 82 | masterorganicchemistry.com |
These examples highlight the utility of primary alkyl Grignard reagents like bromo(5-phenylpentyl)magnesium in the synthesis of amines and ketones through reactions with nitrogen-containing electrophiles.
Stereochemical Control and Selectivity in Grignard Reactions
The stereochemical outcome of Grignard reactions is a critical aspect of modern organic synthesis, enabling the construction of complex, three-dimensional molecular architectures. The control of stereocenters can be achieved through various strategies, including substrate-induced diastereoselectivity, the use of chiral auxiliaries or catalysts for enantioselectivity, and the inherent regiochemical and chemochemical preferences of the reagent and substrate. However, the specific behavior of Bromo(5-phenylpentyl)magnesium within these contexts remains largely undocumented in accessible scientific literature.
Diastereoselectivity in Additions to Chiral Carbonyls
The addition of a Grignard reagent to a chiral aldehyde or ketone can result in the formation of two diastereomeric products. The ratio of these diastereomers is determined by the steric and electronic interactions between the incoming nucleophile and the chiral substrate, often rationalized by models such as Cram's, Felkin-Anh, or chelation-controlled models.
Despite the fundamental nature of these reactions, specific studies detailing the addition of Bromo(5-phenylpentyl)magnesium to a range of chiral carbonyl compounds are not available. Consequently, there is no published data to populate a table of diastereomeric ratios or to definitively comment on the factors that would govern the facial selectivity of its additions.
Enantioselective Reactions Utilizing Chiral Auxiliaries or Catalysts
To achieve enantioselectivity in reactions with achiral substrates, a chiral influence is required. This is typically introduced through a chiral auxiliary covalently bonded to the substrate or through the use of a chiral ligand or catalyst that coordinates to the magnesium atom of the Grignard reagent. These chiral modifiers create a diastereomeric transition state that favors the formation of one enantiomer over the other.
A thorough search of the literature did not yield any specific examples of Bromo(5-phenylpentyl)magnesium being used in conjunction with common chiral auxiliaries (e.g., oxazolidinones) or in enantioselective catalytic additions. Without such studies, it is impossible to assess its effectiveness in asymmetric synthesis or to compile data on the enantiomeric excesses that might be achieved.
Regioselectivity in Substituted Systems
Regioselectivity becomes a key consideration when a substrate possesses multiple, chemically distinct electrophilic sites. For example, in the ring-opening of substituted epoxides, a Grignard reagent can attack either the more or less sterically hindered carbon atom. Similarly, in conjugate addition reactions to α,β-unsaturated systems, the reagent can add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).
While general principles of regioselectivity for Grignard reagents are known, specific experimental data for Bromo(5-phenylpentyl)magnesium are absent. There are no documented studies that would allow for a comparative analysis of its regioselective behavior in reactions with various substituted substrates.
Chemoselectivity with Multiple Reactive Sites
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional compound. For instance, a Grignard reagent might selectively add to a ketone in the presence of an ester or a nitrile. This selectivity is influenced by the relative reactivity of the electrophilic sites and the steric and electronic properties of the Grignard reagent.
The specific chemoselective profile of Bromo(5-phenylpentyl)magnesium has not been characterized in the scientific literature. There are no available studies that systematically investigate its reactivity towards substrates containing multiple functional groups, which would be necessary to generate a predictive data table for its synthetic applications.
Computational Chemistry and Spectroscopic Characterization of Organomagnesium Halides
Computational Investigations of Grignard Reagents and Reactivity
Computational chemistry has emerged as a powerful tool to complement experimental studies, providing insights into the mechanistic details of Grignard reactions that are often difficult to probe experimentally.
Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of Grignard reactions. These studies have been crucial in understanding the nuanced pathways of these reactions, which can involve multiple organomagnesium species and competing mechanisms like nucleophilic addition and single-electron transfer (SET). researchgate.netacs.org
DFT calculations have been instrumental in mapping out the potential energy surfaces of Grignard reactions, identifying key transition states and intermediates. researchgate.netnih.gov For instance, in the reaction of methylmagnesium chloride with carbonyl compounds, DFT studies have revealed a reaction path involving the coordination of the carbonyl compound to a dimeric Grignard reagent. researchgate.net The structure of the transition state in the addition step highlights an interaction between a vicinal-magnesium bonding alkyl group and the C=O group, leading to C-C bond formation. researchgate.net
The choice of the exchange-correlation functional in DFT methods is critical, as it can influence the predicted spin-state energies of metal complexes, which is particularly important for reactions involving transition metal catalysts. nih.gov The B3LYP-D3 functional, for example, has been used to study iron-catalyzed cross-coupling reactions involving Grignard reagents, predicting a quintet ground state for the iron(II) complexes. nih.gov
Furthermore, DFT calculations have been used to elucidate plausible reaction mechanisms by proposing possible transition states. researchgate.net For example, in certain reactions, the use of a catalytic amount of zinc chloride was found to be more effective than a stoichiometric amount, and DFT calculations helped to rationalize this observation by examining the active zincate species. researchgate.net
The following table summarizes key findings from DFT studies on Grignard reaction mechanisms:
| Reaction System | Key Findings from DFT Studies | References |
| Methylmagnesium chloride + Formaldehyde | Revealed a new reaction path involving a dimeric Grignard reagent. researchgate.net | researchgate.net |
| Grignard reagents + Carbonyl compounds | The mechanism can be a concerted polar process or a stepwise single-electron transfer (SET) process, depending on the steric bulk of the alkyl group. researchgate.net | researchgate.net |
| α-chloroesters + Grignard reagent (Fe-catalyzed) | An Fe(I)/Fe(II)/Fe(III) mechanism operates, involving the generation of an α-ester-radical. nih.gov | nih.gov |
This table showcases findings from DFT studies on various Grignard reaction systems.
Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of chemical reactions, explicitly treating the electronic structure "on-the-fly" as the trajectory of the nuclei is generated. rub.denih.gov This approach is particularly valuable for studying complex solution-phase chemistry, such as the behavior of Grignard reagents. acs.orgacs.org
AIMD simulations, often coupled with enhanced-sampling techniques like metadynamics, have been instrumental in characterizing the Schlenk equilibrium, which governs the distribution of various organomagnesium species in solution. acs.orgnih.gov For the model Grignard reagent methylmagnesium chloride (CH₃MgCl) in tetrahydrofuran (B95107) (THF), AIMD has shown that the transformation into MgCl₂ and Mg(CH₃)₂ proceeds through the formation of chlorine-bridged dinuclear species. acs.orgnih.govacs.org
These simulations have highlighted the crucial role of the solvent in driving the reaction mechanism. acs.orgnih.govacs.orgresearchgate.net The dynamic exchange of solvent molecules in the coordination sphere of the magnesium atom is key to the breaking and forming of Mg-Cl and Mg-CH₃ bonds. acs.orgnih.govacs.org Bond cleavage tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one. acs.orgnih.govacs.org
| System Studied | Key Insights from AIMD Simulations | References |
| CH₃MgCl in THF | Characterization of the Schlenk equilibrium, showing the formation of dinuclear, chlorine-bridged species. acs.orgnih.govacs.org | acs.orgnih.govacs.org |
| CH₃MgCl in THF | Demonstrated the critical role of solvent dynamics in the cleavage and formation of Mg-Cl and Mg-CH₃ bonds. acs.orgnih.govacs.org | acs.orgnih.govacs.org |
| Grignard Reagents in Ethereal Solution | Uncovered the diversity of species present and proposed a mechanism for the Schlenk equilibrium. researchgate.net | researchgate.net |
This table summarizes insights gained from ab initio molecular dynamics simulations of Grignard reagents in solution.
The behavior of Grignard reagents in solution is heavily influenced by the solvent and the formation of aggregates. acs.orgresearchgate.net Computational models are essential for understanding these complex equilibria.
While continuum solvent models can capture average solvent effects related to polarity, they often fall short in describing systems where specific solvent-solute interactions are crucial. researchgate.net For Grignard reagents, the explicit inclusion of solvent molecules in the computational model is often necessary to accurately describe the system. researchgate.netresearchgate.net
Static DFT calculations, when combined with the inclusion of explicit solvent molecules, can provide valuable insights into the behavior of these systems. researchgate.net Studies on CH₃MgCl in THF have shown that at room temperature, multiple solvated structures are in equilibrium, with the energy difference between various dinuclear solvated structures being relatively small (less than 5 kcal/mol). nih.govacs.org
The Schlenk equilibrium is a prime example of the complex aggregation equilibria present in Grignard solutions. acs.orgnih.gov Computational studies have shown that dinuclear species are often more reactive than monomeric ones. researchgate.net The equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its symmetrical counterparts (R₂Mg and MgX₂).
Spectroscopic Techniques for Elucidating Organomagnesium Structures and Intermediates
Spectroscopic methods are indispensable for the experimental characterization of organomagnesium compounds, providing crucial information about their structure, bonding, and the transient species involved in their reactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds in solution. numberanalytics.comnumberanalytics.comazolifesciences.comcas.cz By probing the local environment of specific nuclei, NMR provides detailed information about molecular structure, dynamics, and reactivity. numberanalytics.comnumberanalytics.com
¹H and ¹³C NMR are routinely used to characterize the organic framework of Grignard reagents and their reaction products. rsc.org For instance, in the reaction of phenylmagnesium bromide with 2-(3-butenyl)phenyl iodide, ¹H and ¹³C NMR were used to confirm the structure of the resulting product, 2-(3-butenyl)biphenyl. rsc.org The chemical shifts and coupling constants provide definitive evidence for the connectivity of the atoms.
Dynamic NMR spectroscopy is particularly useful for studying fluxional processes and ligand exchange reactions, which are common in organometallic chemistry. numberanalytics.com This can provide insights into the dynamic equilibria present in Grignard solutions.
The following table presents typical ¹H NMR data for a Grignard reagent and a reaction product:
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Assignment | Reference |
| 2-(3-Butenyl)biphenyl | 7.41 (t, J = 7.3 Hz, 2 H), 7.34 (t, J = 7.4 Hz, 1 H), 7.28–7.32 (m, 4 H), 7.19–7.26 (m, 2 H), 5.71 (ddt, J = 17.1, 10.4, 6.7 Hz, 1 H), 4.83–4.94 (m, 2 H), 2.68 (t, J = 8.0 Hz, 2 H), 2.21 (q, J = 7.5 Hz, 2 H) | Aromatic protons, vinylic protons, allylic protons, and benzylic protons | rsc.org |
| 9-Phenyl-9H-fluoren-9-ol | 7.68 (d, 2 H), 7.20-7.43 (m, 11 H), 2.54 (s, 1 H) | Aromatic protons, hydroxyl proton | oc-praktikum.de |
This table provides examples of ¹H NMR data used for the structural characterization of compounds related to Grignard reactions.
Mass spectrometry (MS) is a highly sensitive technique that allows for the detection of low-abundance and short-lived intermediates in chemical reactions. nih.govrsc.orgresearchgate.net This is particularly valuable for studying the mechanisms of Grignard reactions, where reactive intermediates are often present in small concentrations. researchgate.net
Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of charged or easily ionizable species in solution. nih.govnih.govyoutube.com It has been successfully used to monitor reactions involving charged intermediates. nih.gov For organometallic reactions, metal-containing intermediates are often easily ionized and can be selectively detected. researchgate.net
In the context of Grignard reactions, ESI-MS can be used to identify the various organomagnesium species present in solution, providing insights into the Schlenk equilibrium. amazonaws.com While conventional ESI-MS can sometimes lead to the decomposition of labile organometallic compounds, techniques like Coldspray Ionization Mass Spectrometry (CSI-MS) have been developed to overcome this limitation, allowing for the characterization of these unstable species. amazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to observe stable organic intermediates and final products in a stepwise Grignard addition reaction. acs.orgresearchgate.net For example, in the reaction of phenylmagnesium bromide with diethyl carbonate, GC-MS analysis of a reaction aliquot revealed the presence of the intermediates ethyl benzoate (B1203000) and benzophenone (B1666685), as well as the final product triphenylmethanol. acs.org
| MS Technique | Application in Grignard Chemistry | Key Findings | References |
| ESI-MS | Analysis of charged intermediates in solution. | Detection of metal-containing intermediates in organometallic reactions. | nih.govresearchgate.net |
| CSI-MS | Characterization of labile organometallic compounds. | Observation of multiply charged molecular ions of Grignard species with solvent molecules attached. | amazonaws.com |
| GC-MS | Observation of stable intermediates and products. | Identification of ethyl benzoate and benzophenone as intermediates in the reaction of phenylmagnesium bromide with diethyl carbonate. | acs.org |
This table highlights the application of various mass spectrometry techniques in the study of Grignard reagents and their reactions.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy serves as a powerful analytical technique for the characterization of organomagnesium halides and for the real-time monitoring of their formation. fraunhofer.de This method provides valuable insights into the molecular structure by identifying the vibrational frequencies of specific functional groups. For a compound such as Magnesium, bromo(5-phenylpentyl)-, IR spectroscopy is instrumental in confirming the presence of its constituent alkyl and aryl moieties and, most importantly, in verifying the formation of the carbon-magnesium bond.
Functional Group Analysis
The IR spectrum of (5-phenylpentyl)magnesium bromide is characterized by a combination of absorption bands that correspond to its distinct structural components: the phenyl group, the pentyl chain, and the carbon-magnesium bromide group.
Phenyl Group: The presence of the monosubstituted benzene (B151609) ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org Stretching vibrations of the carbon-carbon double bonds (C=C) within the aromatic ring produce a series of absorptions in the 1600-1450 cm⁻¹ range. researchgate.netlibretexts.org Furthermore, strong out-of-plane (oop) C-H bending vibrations between 770-730 cm⁻¹ and 710-690 cm⁻¹ are indicative of monosubstitution on the benzene ring. libretexts.org
Alkyl Chain: The pentyl portion of the molecule is identified by the characteristic stretching and bending vibrations of its C-H bonds. Strong absorptions due to sp³ C-H stretching are found in the 2960-2850 cm⁻¹ region. pressbooks.pubamazonaws.com The presence of multiple methylene (B1212753) (–CH₂–) groups in the chain is confirmed by a methylene rocking vibration that appears around 720 cm⁻¹ when four or more CH₂ groups are linked consecutively. spectroscopyonline.com
Carbon-Magnesium Bond: The defining feature for the formation of the Grignard reagent is the appearance of a C-Mg bond. The stretching vibration for this bond in alkyl Grignard reagents is typically observed as a broad band in the low-frequency region of the spectrum, generally between 535 and 500 cm⁻¹. researchgate.netepa.gov
The following table summarizes the expected IR absorption frequencies for the functional groups present in (5-phenylpentyl)magnesium bromide.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1605 - 1580, 1500 - 1450 | Medium to Weak | |
| C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | |
| Alkyl Chain | sp³ C-H Stretch | 2960 - 2850 | Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium | |
| CH₂ Rock | ~720 | Medium | |
| Organomagnesium | C-Mg Stretch | 535 - 500 | Broad, Weak to Medium |
Note: The data presented is based on characteristic frequencies for the respective functional groups. The exact position and intensity of the peaks can be influenced by the solvent and molecular structure. researchgate.netepa.gov
Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective technique for monitoring the progress of Grignard reagent synthesis in real-time. mt.com The formation of (5-phenylpentyl)magnesium bromide from its precursor, 5-phenylpentyl bromide, can be tracked by observing specific changes in the IR spectrum.
The primary application of in-situ FTIR in this context is to confirm the initiation of the reaction and to monitor the consumption of the starting material, which is crucial for process safety and control. acs.org The reaction involves the insertion of magnesium metal into the carbon-bromine bond:
C₆H₅(CH₂)₅Br + Mg → C₆H₅(CH₂)₅MgBr
The key spectral changes monitored during this transformation are:
Disappearance of the C-Br Absorption: The starting material, 5-phenylpentyl bromide, exhibits a characteristic absorption band for the C-Br stretching vibration in the low-wavenumber region of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com As the reaction proceeds, the intensity of this peak diminishes, providing a direct measure of the consumption of the alkyl halide. acs.org
Appearance of the C-Mg Absorption: Concurrently, a new broad absorption band appears in the 535-500 cm⁻¹ range, corresponding to the C-Mg stretching vibration of the newly formed (5-phenylpentyl)magnesium bromide. researchgate.netepa.gov The increase in the intensity of this peak signifies the formation of the Grignard reagent.
By continuously tracking the concentrations of the organic halide and the Grignard reagent, the reaction can be safely and efficiently controlled. mt.com This method allows for the definitive identification of reaction initiation, preventing the hazardous accumulation of unreacted starting material. acs.org
The table below outlines the key spectral markers used for monitoring the synthesis of (5-phenylpentyl)magnesium bromide.
| Compound | Key Vibrational Band | Wavenumber (cm⁻¹) | Change During Reaction |
| 5-phenylpentyl bromide | C-Br Stretch | 690 - 515 | Peak intensity decreases |
| (5-phenylpentyl)magnesium bromide | C-Mg Stretch | 535 - 500 | Peak intensity increases |
Future Perspectives and Emerging Research Directions in Organomagnesium Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A significant thrust in contemporary organomagnesium chemistry is the development of synthetic methodologies that are more environmentally benign and efficient. Traditional Grignard synthesis often requires large volumes of volatile and flammable ether solvents under strict anhydrous conditions, which can be hazardous and costly. hokudai.ac.jplabcompare.com
Mechanochemistry: One of the most promising sustainable approaches is mechanochemistry, specifically ball-milling. hokudai.ac.jplabcompare.com Researchers have demonstrated that Grignard reagents can be prepared by milling magnesium metal with an organic halide, using only a catalytic amount of an organic solvent like tetrahydrofuran (B95107) (THF). hokudai.ac.jplabcompare.com This method drastically reduces the amount of volatile organic compounds (VOCs) and can even enable the synthesis of Grignard reagents from organohalides that are poorly soluble in conventional solvents. labcompare.com For instance, a ball-milling method for Grignard reagent synthesis showed a 94% yield with a minimal amount of THF, compared to only a 6% yield without any solvent. labcompare.com This technique simplifies the process, as the need for stringent moisture and oxygen exclusion can be less critical, making it more cost-effective and safer. labcompare.com
Flow Chemistry: Continuous flow systems offer another avenue for safer and more scalable Grignard reagent synthesis. nih.gov By using microreactors, highly unstable or reactive organomagnesium intermediates can be generated and used in situ within very short residence times (seconds), often at non-cryogenic temperatures. nih.gov This "flash chemistry" approach allows for excellent control over reaction parameters, minimizes the formation of side products, and enhances the safety of handling these potent reagents. nih.gov This methodology has been successfully applied to generate and react unstable species like chloromethylmagnesium chloride, achieving high yields of products within a total residence time of only 2.6 seconds. nih.gov
Greener Solvents: Research into alternative solvents is also a key area. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like corn cobs and sugarcane bagasse, has emerged as a superior alternative to traditional ethers like diethyl ether and THF. rsc.org Studies have shown that 2-MeTHF can be more effective in suppressing the formation of Wurtz coupling by-products, particularly in the formation of benzyl (B1604629) Grignard reagents. rsc.org Additionally, methods are being developed to recycle solvents used in Grignard processes, further reducing waste and cost. google.com
Advanced Mechanistic Investigations of Underexplored Grignard Reactions
Despite their long history, the precise mechanisms of Grignard reagent formation and their subsequent reactions are still subjects of active investigation. niscpr.res.inniscpr.res.inacs.org A deeper understanding is crucial for controlling selectivity and reaction outcomes.
The formation of a Grignard reagent, such as (5-phenylpentyl)magnesium bromide from 1-bromo-5-phenylpentane, is not a simple insertion of magnesium into the carbon-halogen bond. It is now widely accepted to be a complex process occurring on the surface of the magnesium metal, likely involving single-electron transfer (SET) steps and the formation of radical intermediates. masterorganicchemistry.comorganic-chemistry.org The exact nature of the species in solution, governed by the Schlenk equilibrium, which describes the balance between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species, also profoundly influences reactivity. wikipedia.org
Modern computational and spectroscopic techniques are being employed to unravel these complexities. Quantum-chemical calculations and ab initio molecular dynamics simulations are providing insights into the transition states and the role of solvent molecules in the reaction mechanism. acs.org For example, studies have shown that the solvent plays a critical role in stabilizing intermediates and influencing whether a reaction proceeds via a polar (nucleophilic addition) or a radical (SET) pathway. acs.org The choice between these pathways can be influenced by factors such as the steric hindrance of the substrate. organic-chemistry.org Understanding these nuances allows chemists to better predict and control side reactions, such as enolization or reduction, that can compete with the desired nucleophilic addition. organic-chemistry.org
Expansion of Catalytic Systems Utilizing Organomagnesium Species
While Grignard reagents are classically used as stoichiometric reagents, there is growing interest in using them in catalytic systems. This involves the use of a transition metal catalyst that can be activated by the Grignard reagent, which then participates in a catalytic cycle.
Transition metals like iron, manganese, cobalt, and copper can be used to catalyze various transformations. wikipedia.org For example, iron chlorides can react with a Grignard reagent to form a highly active catalyst for the synthesis of other organomagnesium compounds. wikipedia.org Similarly, nickel and palladium halides are well-known to catalyze cross-coupling reactions where the Grignard reagent acts as the nucleophilic partner. wikipedia.org
A significant area of development is the use of metal salt additives to modify the reactivity and selectivity of Grignard reagents. The addition of salts like lithium chloride (LiCl) can break up the aggregates of organomagnesium species in solution, leading to more reactive and soluble reagents, often referred to as "Turbo-Grignard" reagents. sigmaaldrich.comstrath.ac.uk These enhanced reagents can perform metal-halogen exchanges on functionalized aromatic and heterocyclic substrates under mild conditions, which is often not possible with traditional Grignard reagents. sigmaaldrich.com Another example is the use of cerium trichloride (B1173362) (CeCl₃), which can modify a Grignard reagent to favor 1,2-addition over 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, thereby enhancing selectivity. wikipedia.org
Rational Design of Organomagnesium Reagents for Enhanced Selectivity
The rational design of organomagnesium reagents aims to create tailored reactivity profiles for specific synthetic challenges, particularly concerning chemoselectivity and stereoselectivity.
Chemoselectivity: A major challenge with standard Grignard reagents is their high reactivity, which can lead to a lack of selectivity when multiple electrophilic sites are present in a molecule. bethunecollege.ac.in The design of new reagents focuses on moderating this reactivity. The development of mixed magnesium-amide bases, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidide), provides highly selective metalating agents. sigmaaldrich.com These reagents are less nucleophilic but are strong bases, allowing for the selective deprotonation (metal-hydrogen exchange) of sensitive aromatic and heteroaromatic compounds without attacking other functional groups. sigmaaldrich.comstrath.ac.uk This allows for the synthesis of highly functionalized organomagnesium species that were previously inaccessible. sigmaaldrich.com
Stereoselectivity: Achieving high levels of stereoselectivity, especially enantioselectivity, is a key goal in modern organic synthesis. Recent advances have shown the preparation of chiral secondary alkylmagnesium reagents with high enantiomeric excess. rsc.org For example, by using a carefully designed iodine-magnesium exchange protocol, secondary mixed-alkylmagnesium species have been prepared with high retention of configuration. rsc.org These enantiomerically enriched reagents can then be trapped with various electrophiles to produce a range of α-chiral products, such as tertiary alcohols and amines, with excellent stereocontrol. rsc.org This opens up new possibilities for the asymmetric synthesis of complex molecules using organomagnesium chemistry.
Q & A
Q. What are the recommended synthetic routes for preparing Magnesium, bromo(5-phenylpentyl)-, and how can reaction efficiency be monitored?
Magnesium, bromo(5-phenylpentyl)-, a Grignard reagent, is typically synthesized via the reaction of 5-phenylpentyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. Key steps include:
- Dry conditions : Use rigorously dried solvents and magnesium turnings to prevent hydrolysis .
- Reaction initiation : Gentle heating or addition of iodine/1,2-dibromoethane to activate magnesium .
- Monitoring : Observe effervescence (Mg consumption) and color change (grayish suspension). Titration with standardized iodine or GC-MS can confirm reagent concentration .
Q. Which spectroscopic and analytical methods are most effective for characterizing Magnesium, bromo(5-phenylpentyl)-?
- NMR : H and C NMR in deuterated THF can identify the 5-phenylpentyl moiety (δ 0.5–2.5 ppm for aliphatic protons, aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Absence of C-Br stretch (~500–600 cm) confirms Mg-Br bond formation .
- Titration : Quantitative analysis via reaction with ketones (e.g., benzophenone) to measure active Mg content .
Q. What are the critical storage conditions to maintain the stability of Magnesium, bromo(5-phenylpentyl)-?
- Temperature : Store at 0–6°C in sealed, flame-dried glassware to prevent thermal degradation .
- Atmosphere : Maintain under argon or nitrogen to avoid oxidation or moisture ingress .
- Solvent stability : Use THF over diethyl ether for longer shelf life due to higher boiling point and reduced volatility .
Advanced Research Questions
Q. How does the steric bulk of the 5-phenylpentyl group influence the reactivity of this Grignard reagent in nucleophilic additions?
The 5-phenylpentyl chain introduces steric hindrance, slowing reactions with bulky electrophiles (e.g., tert-butyl ketones) but enhancing selectivity in conjugate additions to α,β-unsaturated carbonyls. Comparative kinetic studies with shorter-chain analogs (e.g., phenylmagnesium bromide) reveal:
- Reaction rate : Lower for bulky substrates due to hindered Mg-C bond accessibility .
- Side reactions : Reduced Wurtz coupling due to steric protection of the Mg center .
Q. What strategies mitigate competing elimination pathways when using Magnesium, bromo(5-phenylpentyl)- in reactions with sensitive electrophiles (e.g., esters or nitriles)?
Q. How can computational modeling (DFT/MD) predict the regioselectivity of this reagent in multi-electrophile systems?
Density Functional Theory (DFT) simulations of the Mg-C bond’s charge distribution and molecular dynamics (MD) trajectory analysis can predict preferential attack on:
Q. What experimental evidence resolves contradictions in reported yields for cross-coupling reactions involving this reagent?
Discrepancies often arise from:
- Catalyst choice : Ni vs. Pd catalysts yield different turnover numbers (TONs) for Kumada couplings .
- Solvent polarity : THF improves solubility but may stabilize side intermediates; mixed solvents (THF/toluene) optimize yields .
- Validation : Reproduce protocols with in situ F NMR (if fluorinated substrates are used) to track real-time conversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
